molecular formula C9H13NO B13659142 (5-Isopropylpyridin-3-yl)methanol

(5-Isopropylpyridin-3-yl)methanol

Cat. No.: B13659142
M. Wt: 151.21 g/mol
InChI Key: FLRGCAQFNKENPZ-UHFFFAOYSA-N
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Description

(5-Isopropylpyridin-3-yl)methanol is an organic compound that belongs to the class of pyridines It features a pyridine ring substituted with an isopropyl group at the 5-position and a methanol group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Isopropylpyridin-3-yl)methanol typically involves the alkylation of a pyridine derivative. One common method is the reaction of 3-hydroxypyridine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: (5-Isopropylpyridin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation, while amines can be used for amination reactions.

Major Products Formed:

    Oxidation: (5-Isopropylpyridin-3-yl)aldehyde or (5-Isopropylpyridin-3-yl)carboxylic acid.

    Reduction: (5-Isopropylpyridin-3-yl)methane.

    Substitution: (5-Isopropylpyridin-3-yl)halide or (5-Isopropylpyridin-3-yl)amine.

Scientific Research Applications

(5-Isopropylpyridin-3-yl)methanol has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Isopropylpyridin-3-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins or enzymes, affecting their activity. The isopropyl group can enhance the compound’s hydrophobic interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

    (5-Methylpyridin-3-yl)methanol: Similar structure but with a methyl group instead of an isopropyl group.

    (5-Ethylpyridin-3-yl)methanol: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness: (5-Isopropylpyridin-3-yl)methanol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropyl group can lead to different interactions and properties compared to its methyl and ethyl analogs.

Biological Activity

(5-Isopropylpyridin-3-yl)methanol is a pyridine derivative with notable biological activity, particularly in the realms of antimicrobial and anti-inflammatory effects. This article explores its biological properties, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C9H13NOC_9H_{13}NO and a molecular weight of approximately 151.21 g/mol. Its structure features a pyridine ring substituted at the 5-position with an isopropyl group and at the 3-position with a hydroxymethyl group. This configuration is significant for its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 5-isopropylpyridine with formaldehyde under basic conditions, followed by reduction using sodium borohydride or lithium aluminum hydride. This method can be optimized for higher yields in industrial settings using continuous flow reactors.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. The compound's hydroxymethyl group enhances its ability to form hydrogen bonds, potentially increasing its interaction with microbial targets. Preliminary studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has demonstrated anti-inflammatory activity . It appears to modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines or enzymes involved in inflammation. This could make it a candidate for treating conditions characterized by excessive inflammation, such as arthritis or other autoimmune disorders .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets, influencing various biological pathways. The presence of the isopropyl group may enhance its binding affinity to these targets compared to other analogs with smaller substituents.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against several bacterial strains. The results indicated significant inhibition zones in agar diffusion assays, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
  • Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory properties of this compound in a rodent model of induced inflammation. Treatment with this compound resulted in a marked reduction in paw edema compared to controls, along with decreased levels of pro-inflammatory cytokines TNF-alpha and IL-6 in serum samples .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityIC50 Value (µM)
This compoundModerateSignificant45
5-Methylpyridin-3-olLowModerate60
2-EthylpyridineHighLow30

This table illustrates that while this compound shows promising activity, it may not be as potent as some other derivatives in specific contexts.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

(5-propan-2-ylpyridin-3-yl)methanol

InChI

InChI=1S/C9H13NO/c1-7(2)9-3-8(6-11)4-10-5-9/h3-5,7,11H,6H2,1-2H3

InChI Key

FLRGCAQFNKENPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=CC(=C1)CO

Origin of Product

United States

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